
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
I found a related compound, “methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate”, but the specific chemical reactions involving “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholin-4-ylacetamide” are not detailed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I searched .Scientific Research Applications
Antiproliferative Activities
Research has shown that derivatives of quinoline possess significant antiproliferative activities against various cancer cell lines. For example, certain 3-phenylquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities, identifying potential lead compounds for further development against non-small cell lung cancers and breast cancers. These compounds demonstrated activity by inducing cell cycle arrest and activation of caspase-3, leading to cell death (Tseng et al., 2013).
Structural Aspects and Properties
The structural aspects and properties of amide-containing isoquinoline derivatives have been extensively studied, revealing that these compounds can form gels or crystalline solids depending on the type of mineral acid treatment. These findings have implications for the development of materials with specific structural characteristics (Karmakar et al., 2007).
Photophysics and Biomolecular Binding Properties
New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, showcasing interesting photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. Such studies highlight the potential of these compounds in biomolecular research and drug design (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Agents
Quinoline-based compounds have been synthesized as antimicrobial and antimalarial agents, indicating the versatility of these compounds in addressing various infectious diseases. The synthesized derivatives have shown promising activity against a variety of microorganisms and malaria parasites, pointing to the potential of quinoline derivatives in therapeutic applications (Parthasaradhi et al., 2015).
Anti-corrosion Studies
8-Hydroxyquinoline derivatives have been studied for their anti-corrosion performance on mild steel in acidic media. These studies combine experimental and computational approaches to evaluate the effectiveness of these compounds as corrosion inhibitors, providing insights into their potential industrial applications (Rbaa et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-15-6-7-17-16(12-15)19(14-4-2-1-3-5-14)20(21(27)23-17)24-18(26)13-25-8-10-28-11-9-25/h1-7,12H,8-11,13H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIACQRKSAILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
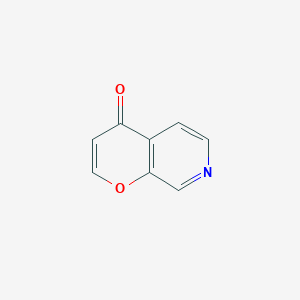
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)
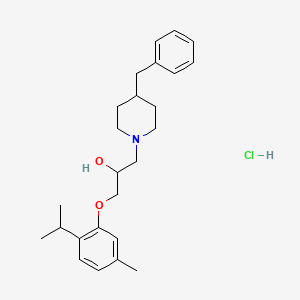
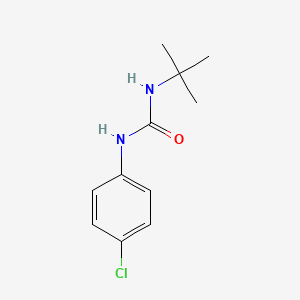

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

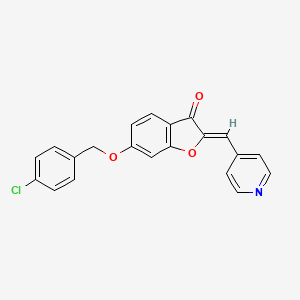


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)
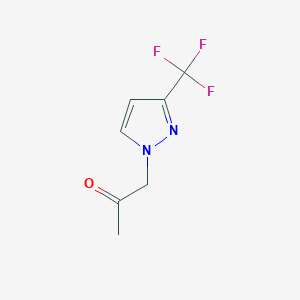
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)
